molecular formula C23H18N4OS2 B2696971 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851987-58-1

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No. B2696971
CAS RN: 851987-58-1
M. Wt: 430.54
InChI Key: PLZJEVXEGNCPSK-UHFFFAOYSA-N
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Description

“N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl moiety, a thiophen-2-yl moiety, and a quinoline-4-carbohydrazide moiety. These moieties are common in many pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzo[d]thiazol-2-yl and thiophen-2-yl), a quinoline moiety, and a carbohydrazide group. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the carbohydrazide group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the carbohydrazide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including those with structural modifications similar to the compound of interest, have been evaluated for their antimicrobial properties. Özyanik et al. (2012) explored the preparation and antimicrobial activity of some quinoline derivatives, revealing that certain synthesized compounds exhibited good to moderate activity against a variety of microorganisms (Özyanik et al., 2012). Similarly, Keshk et al. (2008) focused on the synthesis and reactions of new quinoline thiosemicarbazide derivatives, finding them to have potential biological activity, including antimicrobial effects (Keshk et al., 2008).

Fluorescent Probes

Quinoline derivatives have also been developed as fluorescent probes for various applications. Bodke et al. (2013) synthesized novel quinoline derivatives that exhibited fluorescent properties in solution, suggesting their potential as blue-green fluorescent probes for chemical and biological studies (Bodke et al., 2013).

Anticancer Activity

Research on quinoline and benzothiazole derivatives has highlighted their potential as anticancer agents. Korcz et al. (2018) synthesized novel quinoline-3-carbaldehyde hydrazones with significant in vitro cytotoxic properties against various human tumor cell lines, suggesting their potential as anticancer agents (Korcz et al., 2018). Additionally, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents, further supporting the anticancer potential of compounds within this chemical class (Osmaniye et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological activity. Compounds containing benzo[d]thiazol-2-yl and thiophen-2-yl moieties have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its potential biological activity. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound could include further studies to elucidate its potential biological activity, as well as optimization studies to improve its physical and chemical properties for potential therapeutic applications .

properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-13-10-14(2)21-19(11-13)25-23(30-21)27-26-22(28)16-12-18(20-8-5-9-29-20)24-17-7-4-3-6-15(16)17/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZJEVXEGNCPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

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